3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.
Introduction of the piperidine ring: This step involves the nucleophilic substitution of a halogenated quinazolinone with piperidine.
Attachment of the sulfanyl group: This is done by reacting the intermediate with a thiol derivative.
Addition of the benzyl and fluorophenyl groups: These groups are introduced through alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: A wide range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial agent due to its unique structure and functional groups.
Materials Science: Its complex structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound’s sulfanyl and quinazolinone groups are believed to play a key role in its biological activity by interacting with enzymes and receptors involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
- 3-Benzyl-2-oxo-6-piperidin-1-ylquinazolin-4-one
Uniqueness
3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2S/c29-22-11-9-21(10-12-22)26(33)19-35-28-30-25-14-13-23(31-15-5-2-6-16-31)17-24(25)27(34)32(28)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGBHMNFJHIZHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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